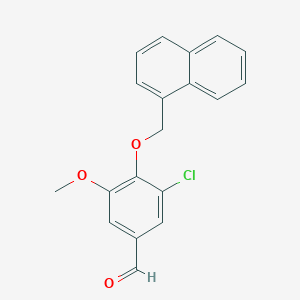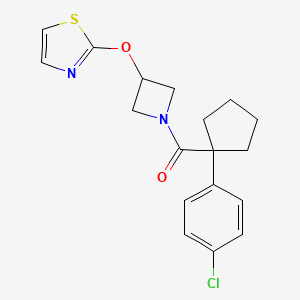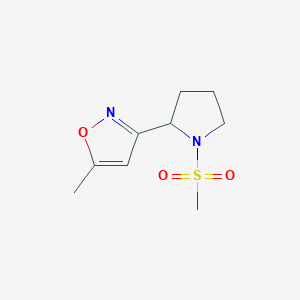
2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is an organic compound with the molecular formula C17H15N3O2S and a molecular weight of 325.39 g/mol
Métodos De Preparación
The synthesis of 2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves several steps. One common method includes the reaction of a compound such as 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine and anhydrous tetrahydrofuran . The reaction is typically carried out at low temperatures initially and then gradually warmed to room temperature and further to 70°C. The final product is obtained by adjusting the pH to acidic conditions using hydrochloric acid .
Análisis De Reacciones Químicas
2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, triethylamine, and anhydrous tetrahydrofuran . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate leads to the formation of phthalazinone scaffolds .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. It is used as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase . These scaffolds have significant applications in the design of anticancer drugs. Additionally, 2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is used in the synthesis of isocorydine derivatives, which exhibit anticancer effects . The compound also finds applications in the development of new benzamide compounds with antioxidant and antibacterial activities .
Mecanismo De Acción
The mechanism of action of 2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the phthalazinone scaffolds synthesized from this compound act as inhibitors of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair . By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can be compared with similar compounds such as 2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid Both compounds share a similar phthalazinone scaffold, but the presence of different substituents can lead to variations in their chemical properties and biological activities
Propiedades
IUPAC Name |
2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-23-15-9-5-4-8-13(15)16(21)18-10-14-11-6-2-3-7-12(11)17(22)20-19-14/h2-9H,10H2,1H3,(H,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFAYIRBTJNNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2854941.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid](/img/structure/B2854943.png)
![5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2854944.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2854946.png)
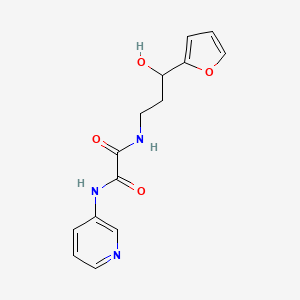
![3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2854952.png)
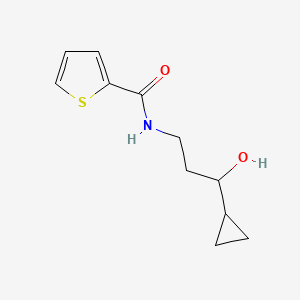
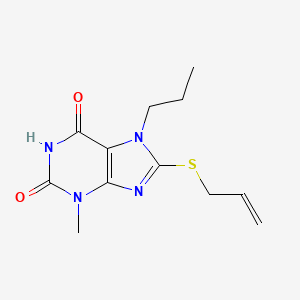
![N-[4-(benzyloxy)phenyl]-2-chloropropanamide](/img/structure/B2854957.png)
